6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-17-13(15-11)7-6-12(14)16-17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWZWKHYDKBOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells. It plays a key role in chronic inflammation and is a major driver of tissue damage.
Mode of Action
This compound acts as an inhibitor of IL-17A . It interferes with the signaling pathway of IL-17A, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease. By inhibiting IL-17A, it disrupts this axis, leading to a reduction in inflammation and tissue damage.
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine has been identified as a potential inhibitor of IL-17A, a pro-inflammatory cytokine. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the IL-17 signaling pathway.
Biological Activity
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-b]pyridazine class, which is known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H11ClN2O
- Molecular Weight : 260.70 g/mol
- Chemical Structure : Chemical Structure
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold showed potent activity against various cancer cell lines. In particular, the compound demonstrated inhibition of cell proliferation in human tumor cell lines with IC50 values ranging from low micromolar to submicromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Carcinoma) | 2.30 |
| MCF7 (Breast Cancer) | 1.50 |
| A549 (Lung Cancer) | 3.00 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to exhibit notable activity against Mycobacterium tuberculosis (Mtb). A high-throughput screening campaign identified several derivatives with nanomolar MIC values against both drug-susceptible and multidrug-resistant strains of Mtb.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.5 | Active against Mtb |
| TB47 | 0.25 | Highly Active |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit kinases involved in inflammatory pathways and cancer progression, leading to its therapeutic effects.
Case Studies
- Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in HCT116 cells by inducing apoptosis through the activation of caspases.
- Mycobacterial Infection Model : In a mouse model infected with Mtb, treatment with the compound resulted in a reduction of bacterial load by more than 2.5 log10 CFU compared to untreated controls.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the phenyl ring and imidazo[1,2-b]pyridazine core can significantly affect biological activity. Substituents such as methoxy groups enhance solubility and bioavailability, while halogen substitutions can increase potency against specific targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Analogues and Key Substituents
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl substituent (electron-withdrawing) in 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine enhances IKKβ inhibition potency compared to the 4-methoxyphenyl analogue (electron-donating), likely due to improved binding interactions with hydrophobic kinase pockets .
- Halogen Substitutions : The 4-iodophenyl variant exhibits stronger halogen bonding in Suzuki-Miyaura couplings, enabling efficient synthesis of biaryl derivatives .
- Ester vs. Aryl Groups : Carboxylate esters (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) serve as precursors for amide or sulfonamide derivatives, whereas aryl groups directly influence target engagement .
Antimicrobial Activity :
- 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine derivatives demonstrate moderate antimicrobial activity against Staphylococcus aureus and Plasmodium falciparum .
- Piperazine-substituted analogues (e.g., 6-(piperazin-1-yl)-2-arylimidazo[1,2-b]pyridazines) show enhanced antimalarial efficacy due to improved solubility and membrane permeability .
Kinase Inhibition :
- IKKβ Inhibition: 6-Chloro-2-(4-fluorophenyl) derivatives achieve IC₅₀ values in the nanomolar range, surpassing 4-methoxyphenyl analogues in cell-based TNFα inhibition assays .
- Trk Kinase Inhibition : (R)-2-Phenylpyrrolidine-substituted imidazo[1,2-b]pyridazines exhibit submicromolar potency against TrkA/B/C, critical for antitumor activity .
Antiproliferative Effects :
- This compound derivatives reduce cancer cell proliferation by 61–89% at 10–100 µM, comparable to thiazolidinedione- or piperazine-substituted variants .
Q & A
Basic: What are the most reliable synthetic routes for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine?
The compound is synthesized via cyclocondensation and substitution reactions. A common route involves:
- Cyclocondensation : Reacting 3-amino-6-chloropyridazine with a ketone (e.g., 4-methoxyacetophenone) in polar solvents like 1,2-dimethoxyethane under reflux to form the imidazo[1,2-b]pyridazine core .
- Nitration/Substitution : Introducing functional groups (e.g., nitro or sulfonyl) at specific positions using reagents like NaNO₃/H₂SO₄ or sodium benzenesulfinate .
- Optimization : Yield improvements (up to 65%) are achieved by controlling reaction time, temperature, and stoichiometric ratios of intermediates .
Basic: Which analytical techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : To confirm substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 314.06) and fragmentation patterns .
- X-ray Crystallography : Resolves planar geometry and π-π stacking interactions in the imidazo[1,2-b]pyridazine core .
Basic: How does the 4-methoxyphenyl substituent influence structure-activity relationships (SAR)?
The 4-methoxyphenyl group enhances:
- Lipophilicity : Improves membrane permeability (logP ~2.8) .
- Electron-Donating Effects : Stabilizes charge-transfer interactions in receptor binding (e.g., kinase inhibition) .
- Bioactivity : Substitution with bulkier groups (e.g., 2,4-dimethylphenyl) reduces solubility but increases target affinity .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance intermediate stability .
- Catalysts : Use Pd(OAc)₂ or CuI for cross-coupling steps (e.g., Suzuki-Miyaura reactions) to achieve >70% efficiency .
- In-Line Monitoring : Employ LC-MS or FTIR to track intermediates and adjust stoichiometry dynamically .
Advanced: What computational strategies predict binding modes of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., CDK2, showing ΔG ~-9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, identifying key hydrogen bonds with residues like Asp86 .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain discrepancies in cell-based vs. in vitro data .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What mechanisms underlie its reported antibacterial and anticancer activities?
- Topoisomerase Inhibition : Disrupts DNA replication via intercalation (IC₅₀ = 1.2 µM in HeLa cells) .
- ROS Generation : Methoxy groups induce oxidative stress in bacterial membranes (e.g., S. aureus MIC = 8 µg/mL) .
- Apoptosis Pathways : Activates caspase-3/7 in Jurkat cells (2.5-fold increase at 10 µM) .
Advanced: How do modifications at the 6-chloro position affect reactivity and bioactivity?
- Chlorine Replacement : Substitution with -CF₃ or -CN increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., 6-CF₃ analog shows 3x higher kinase inhibition) .
- Steric Effects : Bulkier groups (e.g., morpholinomethyl) improve selectivity for hydrophobic binding pockets .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Low Solubility : Use co-crystallization agents (e.g., PEG 4000) or mixed solvents (DMSO/water) .
- Polymorphism : Screen multiple conditions (temperature, pH) to isolate stable monoclinic forms .
Advanced: How to assess stability under physiological conditions for in vivo studies?
- Forced Degradation : Expose to pH 1–13 buffers and analyze via HPLC-UV (degradation <5% at 37°C over 24 hours) .
- Plasma Stability : Incubate with human plasma; quantify parent compound loss using LC-MS/MS (t₁/₂ = 4.2 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
